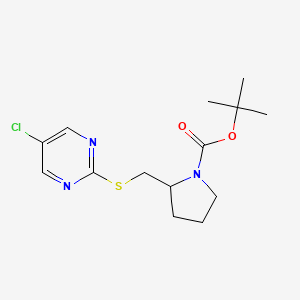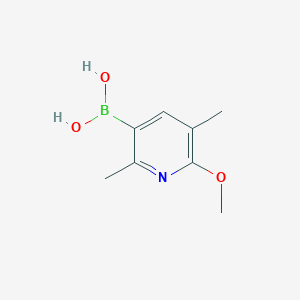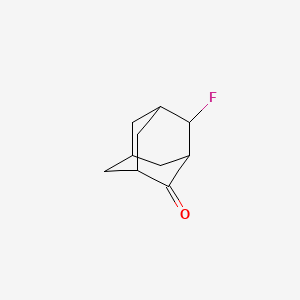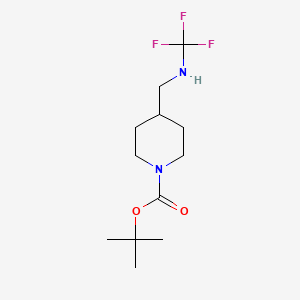
(1-(Pyridin-3-ylmethyl)pyrrolidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Pyridin-3-ylmethyl)pyrrolidin-3-yl)methanol is an organic compound that features a pyridine ring attached to a pyrrolidine ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyridin-3-ylmethyl)pyrrolidin-3-yl)methanol typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where a pyridine derivative reacts with a pyrrolidine derivative in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
(1-(Pyridin-3-ylmethyl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated pyrrolidine derivatives.
科学的研究の応用
Chemistry
In chemistry, (1-(Pyridin-3-ylmethyl)pyrrolidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of (1-(Pyridin-3-ylmethyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
(4-[(Pyridin-4-yl)methyl]morpholin-2-yl)methanamine: This compound has a similar pyridine ring but is connected to a morpholine ring instead of a pyrrolidine ring.
(1-(4-Chlorophenyl)pyrrolidin-3-yl)methanol: This compound features a chlorophenyl group instead of a pyridine ring.
Uniqueness
(1-(Pyridin-3-ylmethyl)pyrrolidin-3-yl)methanol is unique due to its combination of a pyridine ring and a pyrrolidine ring connected to a methanol group. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
[1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H16N2O/c14-9-11-3-5-13(8-11)7-10-2-1-4-12-6-10/h1-2,4,6,11,14H,3,5,7-9H2 |
InChIキー |
CYTDCXKDMRDVCD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1CO)CC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine](/img/structure/B13969113.png)

![N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B13969123.png)

![3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13969138.png)







![Bicyclo[2.2.1]hept-2-ene-2-carboxamide](/img/structure/B13969199.png)
![Phenol, 4-[(hexyloxy)methyl]-2-methoxy-](/img/structure/B13969207.png)
